Tegoprazan
Übersicht
Beschreibung
Es ist ein potenter und hochspezifischer Kalium-kompetitiver Säureblocker (P-CAB) mit schnellem Wirkungseintritt und der Fähigkeit, den pH-Wert des Magens über einen längeren Zeitraum zu kontrollieren . Die starke und nachhaltige Wirkung von Tegoprazan beruht auf seiner Fähigkeit, langsam aus den Magendrüsen freigesetzt zu werden und seine Wirkung unabhängig vom Säuregehalt auszuüben .
Wissenschaftliche Forschungsanwendungen
Tegoprazan has a wide range of scientific research applications, including :
Chemistry: this compound is used in the study of acid-related reactions and the development of new acid blockers.
Biology: Research on this compound includes its effects on gastric acid secretion and its potential role in treating gastrointestinal diseases.
Medicine: this compound is being investigated for its therapeutic potential in treating gastroesophageal reflux disease, gastric ulcers, and Helicobacter pylori infections.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations.
Wirkmechanismus
Target of Action
Tegoprazan, also known as CJ-12420, is a novel therapeutic developed for treating acid-related gastrointestinal diseases . Its primary target is the Sodium/Potassium Transporting ATPase , also known as the H+/K+‐ATPase . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
This compound works as a potassium-competitive acid blocker (P-CAB) that is potent and highly selective . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .
Biochemical Pathways
This compound exerts its effects by inhibiting the H+/K+‐ATPase enzyme, thereby blocking the final step of gastric acid production . This results in a decrease in gastric acid secretion, leading to an increase in gastric pH .
Pharmacokinetics
After single-dose administration, this compound is rapidly absorbed with a median maximum plasma concentration (Tmax) at 0.5 h and declines with a terminal (elimination) half-life (t1/2) of 3.87–4.57 h . The maximum measured plasma concentration (Cmax) for this compound was 813.80, 1494.60, and 2829.00 ng/mL . The area under the concentration–time curve (AUC) from time zero to infinity (AUC 0−inf) was 2761.00, 5980.05, and 11,044.72 ng∙h/mL in 50, 100, 200 mg group, respectively . Dose-dependent increase was observed in the value of Cmax and AUC after administration of this compound 50 to 200 mg . No drug accumulation was observed after oral 100 mg dose of this compound for 10 days .
Result of Action
The primary result of this compound’s action is the potent and prolonged control of gastric pH . This is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels . It has also been observed to be efficacious independent of food intake . This compound’s strong and sustained effect makes it a promising therapeutic for treating acid-related gastrointestinal diseases .
Action Environment
The effectiveness of this compound in the treatment of gastroesophageal reflux disease (GERD) is still controversial . Environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of this compound . For instance, long-term administration of proton pump inhibitors can alter the intestinal microbiome composition, possibly worsening IBD severity . This compound has been observed to alleviate gut microbiota dysbiosis and enhance the growth of bacteroides vulgatus .
Biochemische Analyse
Biochemical Properties
Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective . Its mechanism of action is different from that of the proton-pump inhibitors as this compound does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .
Cellular Effects
This compound exhibits its antisecretory effects by competitively and reversibly blocking the availability of K+ of the H+, K±ATPase . It also significantly improved colitis in mice and enhanced the intestinal epithelial barrier function .
Molecular Mechanism
This compound works by directly inhibiting H+/K+‐ATPase in a reversible and K+‐competitive way . This is different from proton-pump inhibitors, which require conversion into an active form . This compound is an acid-resistant weak base, allowing it to remain in the highly acidic canaliculi of gastric parietal cells .
Temporal Effects in Laboratory Settings
This compound reached a mean T max at 0.5 to 1.5 h after dosing, and the mean elimination half-life (t 1/2) was 3.65 to 5.39 h . C max and AUC last exhibited a dose-dependent increase .
Dosage Effects in Animal Models
In a GERD model, this compound showed a dose-dependent efficacy for the inhibition of esophageal injury and gastric acid secretion with an ED50 of 2.0 mg/kg, which is 15 times more potent than that of esomeprazole .
Metabolic Pathways
This compound is mainly metabolized by cytochrome P450 (CYP) 3A4 . The major metabolic pathway of this compound is in the liver, and a negligible amount is excreted by urine .
Transport and Distribution
This compound’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels .
Subcellular Localization
This compound is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells . This unique localization allows this compound to exert its effects directly on the H+/K+‐ATPase, which is crucial for acid secretion .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Tegoprazan umfasst mehrere Schritte, beginnend mit der Synthese der Kernstruktur, (S)-4-((5,7-Difluorchroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazol-6-carboxamid. Der Syntheseweg umfasst typischerweise die folgenden Schritte :
Bildung des Chromanrings: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter bestimmten Bedingungen, um die Chromanringstruktur zu bilden.
Einführung der Difluor-Gruppen: Fluorierungsreaktionen werden durchgeführt, um die Difluor-Gruppen an den gewünschten Positionen am Chromanring einzuführen.
Kopplung mit Benzimidazol: Der Chromanring wird dann mit einem Benzimidazol-Derivat gekoppelt, um die Kernstruktur von this compound zu bilden.
Letzte Modifikationen: Zusätzliche chemische Modifikationen werden vorgenommen, um die Carboxamidgruppe und andere funktionelle Gruppen wie erforderlich einzuführen.
Industrielle Produktionsmethoden
Für die industrielle Produktion wird das Herstellungsverfahren von this compound optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet leicht verfügbare Rohstoffe, wenige Syntheseschritte, einfache Bedienung, milde Reaktionsbedingungen und hohe Ausbeute . Die industrielle Produktionsmethode ist so konzipiert, dass sie skalierbar ist und für die großtechnische Herstellung geeignet ist.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen im this compound-Molekül zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich, wobei bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile werden unter geeigneten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter :
Chemie: this compound wird in der Untersuchung von säurebedingten Reaktionen und der Entwicklung neuer Säureblocker verwendet.
Biologie: Die Forschung an this compound umfasst seine Auswirkungen auf die Magensäuresekretion und seine potenzielle Rolle bei der Behandlung von Magen-Darm-Erkrankungen.
Medizin: this compound wird auf sein therapeutisches Potenzial bei der Behandlung von gastroösophagealem Reflux, Magengeschwüren und Helicobacter pylori-Infektionen untersucht.
Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente und Formulierungen verwendet.
Wirkmechanismus
This compound wirkt als potenter und hochspezifischer Kalium-kompetitiver Säureblocker . Sein Wirkmechanismus unterscheidet sich von dem von Protonenpumpenhemmern, da er keine Umwandlung in eine aktive Form erfordert und die H+/K±ATPase direkt reversibel und kalium-kompetitiv hemmen kann . Dies liegt daran, dass es sich um eine säurebeständige schwache Base handelt, die in den stark sauren Kanälen der Magensäurezellen verbleiben kann . Der Wirkmechanismus von this compound beinhaltet die Hemmung der Natrium/Kalium-transportierenden ATPase, die eine entscheidende Rolle bei der Magensäuresekretion spielt .
Analyse Chemischer Reaktionen
Types of Reactions
Tegoprazan undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out to modify specific functional groups within the this compound molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Tegoprazan wird mit anderen ähnlichen Verbindungen verglichen, insbesondere mit anderen Kalium-kompetitiven Säureblockern (P-CABs) wie Vonoprazan und Fexuprazan . Die wichtigsten Unterschiede und Gemeinsamkeiten sind:
Vonoprazan: Sowohl this compound als auch Vonoprazan sind P-CABs mit schnellem Wirkungseintritt und langer Kontrolle des pH-Werts des Magens.
Fexuprazan: Ähnlich wie this compound befindet sich Fexuprazan in der aktiven Entwicklung und teilt denselben Wirkmechanismus.
Liste ähnlicher Verbindungen
- Vonoprazan
- Fexuprazan
- Tenatoprazol
- AGN 201904-Z
Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seiner Fähigkeit, eine nachhaltige Kontrolle des pH-Werts des Magens zu gewährleisten, was es zu einer wertvollen Ergänzung der Klasse der Kalium-kompetitiven Säureblocker macht.
Eigenschaften
IUPAC Name |
7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQCDHNPDMGSL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
942195-55-3 | |
Record name | Tegoprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TEGOPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tegoprazan and how does it work?
A: this compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the action of gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach [, , , ]. Unlike proton pump inhibitors (PPIs) which bind irreversibly, this compound's binding is reversible, leading to a faster onset of action and a longer duration of acid suppression [, , , ].
Q2: How does this compound compare to PPIs in terms of efficacy in treating gastroesophageal reflux disease (GERD)?
A: this compound has been shown to be as effective as PPIs in the treatment of GERD, particularly in relieving symptoms like heartburn and promoting the healing of erosive esophagitis [, , ]. Some studies suggest it may offer advantages in controlling nocturnal acid breakthrough (NAB), a common limitation of PPIs [, ].
Q3: What are the advantages of this compound over PPIs in terms of pharmacokinetic properties?
A: this compound demonstrates a faster onset of action and a longer duration of acid suppression compared to PPIs [, , , ]. This can be attributed to its reversible binding mechanism with H+/K+-ATPase [, ].
Q4: How does food intake affect the pharmacokinetics of this compound?
A: While food may delay the absorption of this compound, it does not significantly affect its overall systemic exposure or pharmacodynamic effects []. This suggests that this compound can be administered without strict regard to meal times [].
Q5: How does this compound interact with other drugs metabolized by cytochrome P450 (CYP) 3A4?
A: this compound is primarily metabolized by CYP3A4 [, , ]. Co-administration with CYP3A4 inhibitors like clarithromycin can significantly increase this compound exposure [, , ]. Conversely, CYP3A4 inducers like rifampicin can decrease this compound levels []. Dosage adjustments may be necessary when this compound is used concurrently with strong CYP3A4 modulators [, ].
Q6: Are there any potential drug-drug interactions with this compound and amoxicillin/clarithromycin?
A: Physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling suggests that co-administration of this compound with amoxicillin and clarithromycin can alter this compound's pharmacokinetics and pharmacodynamics []. These interactions might necessitate dosage adjustments for optimal therapeutic outcomes [].
Q7: Has this compound shown any potential for drug-drug interactions with atorvastatin?
A: Studies indicate that, unlike vonoprazan (another P-CAB), this compound does not significantly impact the pharmacokinetics of atorvastatin []. This suggests a lower risk of drug interactions between this compound and atorvastatin compared to vonoprazan [].
Q8: What is the current research on this compound's potential beyond acid-related diseases?
A: Recent studies suggest that this compound may have anti-inflammatory properties []. Research has shown that it can suppress pro-inflammatory responses in lipopolysaccharide-stimulated bone-marrow-derived macrophages []. Further investigation is warranted to explore these effects and their potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.